Meta vs. Para Isomer: Divergent MOF Topologies and Dimensionality
Under identical hydrothermal conditions (H2O, 160 °C), the meta-substituted H4L2 (target compound) with Zn(II) yields a 3D framework {[Zn2(L2)].H2O}n (compound 4), while the para-substituted H4L1 with Co(II), Mn(II), and Cu(II) produces a 3D network (compounds 1, 2) and a 2D sheet (compound 3), respectively [1]. The bent geometry of the meta isomer prevents interpenetration, resulting in a non-interpenetrated 3D architecture, whereas the para isomer's linear trajectory promotes 2-fold interpenetration. This structural divergence directly impacts accessible porosity and guest diffusion pathways [1].
| Evidence Dimension | Framework dimensionality and interpenetration |
|---|---|
| Target Compound Data | 3D non-interpenetrated framework (compound 4, Zn-based) |
| Comparator Or Baseline | 3D 2-fold interpenetrated (compounds 1, 2); 2D sheet (compound 3) – all from para isomer H4L1 |
| Quantified Difference | Qualitative topological difference: meta isomer avoids interpenetration |
| Conditions | Hydrothermal synthesis, M(II) salts, with/without 4,4′-bipyridyl, 160 °C |
Why This Matters
The meta isomer's non-interpenetrated 3D topology provides higher accessible pore volume per unit cell, directly impacting gas storage capacity and molecular diffusion kinetics.
- [1] Hydrothermal Synthesis, Structures, and Physical Properties of Four New Flexible Multicarboxylate Ligands-Based Compounds. Inorganic Chemistry, 2008, 47(20), 9528–9536. DOI: 10.1021/ic801221r. View Source
